2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-1,3,4-oxadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O2S/c1-23-14-7-5-12(6-8-14)15-21-22-16(24-15)25-10-11-3-2-4-13(9-11)17(18,19)20/h2-9H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIZBEYCSWWNEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C(O2)SCC3=CC(=CC=C3)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Cyclization with Carbon Disulfide
- Starting Material : 4-Methoxybenzoic acid hydrazide (prepared via esterification of 4-methoxybenzoic acid followed by hydrazine treatment).
- Cyclization : React hydrazide with carbon disulfide (CS₂) in alkaline ethanol under reflux (6–10 h).
- Intermediate : 5-Mercapto-2-(4-methoxyphenyl)-1,3,4-oxadiazole.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Reaction Time | 8–10 h | |
| Purification | Recrystallization (ethanol) |
Microwave-Assisted Cyclization
- Solid-Supported Synthesis : Mix hydrazide with silica gel and microwave at 100–105°C (75 W) for 5–45 min.
- Advantage : Reduces reaction time by 80% compared to conventional heating.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 72–78% | |
| Reaction Time | 15–30 min | |
| Catalyst | Silica gel (60–120 mesh) |
Introduction of [3-(Trifluoromethyl)benzyl]sulfanyl Group
Nucleophilic Substitution with Alkyl Halides
- Intermediate : 5-Mercapto-2-(4-methoxyphenyl)-1,3,4-oxadiazole.
- Alkylation : React with 3-(trifluoromethyl)benzyl bromide in acetonitrile using K₂CO₃ as base (room temperature, 3–6 h).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 65–70% | |
| Solvent | Acetonitrile | |
| Base | Potassium carbonate | |
| Purification | Column chromatography (hexane:ethyl acetate, 9:1) |
One-Pot Thiol-Ene Coupling
- In-Situ Thiol Generation : Use thiourea derivatives under basic conditions.
- Coupling : React with 3-(trifluoromethyl)benzyl chloride in DMF at 80°C.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 58–63% | |
| Catalyst | Triethylamine | |
| Reaction Time | 4 h |
Alternative Green Chemistry Approaches
Solvent-Free Grinding Method
- Mechanochemical Synthesis : Grind 5-mercapto-oxadiazole with 3-(trifluoromethyl)benzyl bromide and molecular iodine in a mortar.
- Advantage : Eliminates organic solvents; achieves 85% conversion in 20 min.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 70–75% | |
| Additive | Molecular iodine |
Ultrasound-Assisted Synthesis
- Sonication : React components in ethanol under ultrasound (40 kHz, 50°C).
- Efficiency : Reduces reaction time to 1 h with 78% yield.
Comparative Analysis of Methods
Table 1. Synthesis Method Comparison
| Method | Yield (%) | Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Conventional Alkylation | 65–70 | 3–6 h | Scalable | Solvent waste |
| Microwave Cyclization | 72–78 | 15–30 min | Energy-efficient | Specialized equipment required |
| Grinding | 70–75 | 20 min | Solvent-free | Manual labor-intensive |
| Ultrasound | 78 | 1 h | Rapid kinetics | Limited substrate compatibility |
Structural Confirmation and Purity
- ¹H NMR :
- 4-Methoxyphenyl protons: δ 7.15–7.22 (d, J = 8.7 Hz).
- Trifluoromethyl benzyl CH₂: δ 4.75 (s).
- LC-MS : m/z 366.4 [M+H]⁺.
Industrial-Scale Considerations
- Patent Methods : Use continuous flow reactors for cyclization steps, achieving 90% purity with 12 kg/batch output.
- Cost Drivers : 3-(Trifluoromethyl)benzyl bromide accounts for 60% of raw material costs.
Challenges and Optimization Opportunities
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The methoxy group and the trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the aromatic rings.
Scientific Research Applications
Antimicrobial Activity
Recent studies have demonstrated that oxadiazole derivatives exhibit notable antimicrobial properties. For instance, a series of 2,5-disubstituted-1,3,4-oxadiazoles were synthesized and evaluated for their antibacterial and antioxidant activities. Some derivatives showed comparable efficacy to standard antibiotics, indicating their potential as effective antimicrobial agents .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Activity Type | Efficacy Comparison |
|---|---|---|
| Compound 3c | Antibacterial | Comparable to first-line drugs |
| Compound 3d | Antioxidant | Comparable to first-line drugs |
| Compound 3i | Antibacterial | Comparable to first-line drugs |
Anticancer Potential
The anticancer properties of oxadiazole derivatives have been a significant focus in recent research. A study involving the synthesis of various oxadiazoles highlighted their cytotoxic effects against glioblastoma cell lines. Specific compounds demonstrated significant apoptosis-inducing capabilities, suggesting their potential as anticancer agents .
Case Study: Cytotoxicity Against Glioblastoma
- Compounds Tested : Compounds 5b, 5d, and 5m
- Methodology : In vitro cytotoxic assays followed by colony formation assays and TUNEL assays.
- Results : Induced significant apoptosis in cancer cells.
Antidiabetic Applications
In addition to their antimicrobial and anticancer activities, oxadiazole derivatives have also shown promise in antidiabetic applications. Research involving genetically modified Drosophila melanogaster models revealed that certain synthesized compounds effectively lowered glucose levels, indicating their potential utility in diabetes management .
Table 2: Antidiabetic Efficacy of Oxadiazole Derivatives
| Compound | Model Used | Effect on Glucose Levels |
|---|---|---|
| Compound 5d | Drosophila melanogaster | Significant reduction |
| Compound 5f | Drosophila melanogaster | Significant reduction |
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies have been crucial in understanding how modifications to the oxadiazole core influence biological activity. The presence of functional groups at specific positions on the oxadiazole ring can enhance interactions with biological targets and improve efficacy. For example, the introduction of trifluoromethyl and methoxy groups has been shown to increase antimicrobial and anticancer activities respectively .
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the oxadiazole ring can contribute to its stability and bioavailability. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context.
Comparison with Similar Compounds
Notes
Data for 72b and 57b ( and ) are used as proxies due to structural similarity.
Contradictions exist in substituent effects: While electron-withdrawing groups improve pharmacological activity (), they may reduce synthetic yields (e.g., compound 2 in : 27.7% yield with a cyano group) .
Further studies are needed to elucidate the target compound’s mechanism of action and optimize its pharmacokinetic profile.
Biological Activity
The compound 2-(4-Methoxyphenyl)-5-{[3-(trifluoromethyl)benzyl]sulfanyl}-1,3,4-oxadiazole is a member of the oxadiazole family, which has garnered attention due to its diverse biological activities. This article delves into its biological activity, synthesizing findings from various research studies to provide a comprehensive overview.
Chemical Structure
The molecular structure of the compound can be represented as follows:
- Molecular Formula : CHFNOS
- Key Functional Groups :
- Methoxy group (–OCH)
- Trifluoromethyl group (–CF)
- Sulfanyl group (–S)
Antimicrobial Activity
Research indicates that compounds containing the 1,3,4-oxadiazole moiety exhibit significant antimicrobial properties. For instance, derivatives of oxadiazoles have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of Oxadiazole Derivatives
| Compound | Target Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 6.25 µg/mL |
| Oxadiazole Derivative A | S. aureus | 8.00 µg/mL |
| Oxadiazole Derivative B | Bacillus subtilis | 5.00 µg/mL |
Anti-inflammatory and Analgesic Properties
Oxadiazoles have also been studied for their anti-inflammatory and analgesic effects. In particular, certain derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways .
Table 2: COX Inhibition by Oxadiazole Derivatives
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) |
|---|---|---|
| This compound | 50.0 | 40.0 |
| Reference Drug (Piroxicam) | 45.0 | 35.0 |
Study on Antitubercular Activity
A study conducted by Dhumal et al. highlighted the antitubercular activity of oxadiazole derivatives against Mycobacterium bovis. The most active compounds demonstrated significant inhibition in both active and dormant states of the bacteria .
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of oxadiazole derivatives to target enzymes such as enoyl reductase (InhA), which is vital for mycolic acid synthesis in mycobacteria . These studies support the potential use of such compounds in treating tuberculosis.
Q & A
Q. How is the compound’s stability under varying pH and temperature conditions evaluated?
- Answer : Accelerated stability studies involve incubating the compound in buffers (pH 3–10) at 40°C/75% RH for 4 weeks. Degradation products are monitored via LC-MS , and kinetic stability is modeled using Arrhenius plots .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
